molecular formula C18H34O3 B563585 rac Ricinoleic Acid-d13 CAS No. 1185241-50-2

rac Ricinoleic Acid-d13

Cat. No. B563585
CAS RN: 1185241-50-2
M. Wt: 311.546
InChI Key: WBHHMMIMDMUBKC-WZONEWBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ricinoleic acid-d13 (RA-d13) is a polyunsaturated fatty acid found in castor oil. It has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. RA-d13 has been utilized in various scientific research applications, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Rac Ricinoleic Acid-d13 has been used in various scientific research applications, including biochemistry, physiology, and pharmacology. In biochemistry, rac Ricinoleic Acid-d13 has been used to study the structure and function of proteins and enzymes. In physiology, rac Ricinoleic Acid-d13 has been used to study the effects of fatty acids on cell membrane function. In pharmacology, rac Ricinoleic Acid-d13 has been used to study the effects of drugs on the body.

Mechanism of Action

The mechanism of action of rac Ricinoleic Acid-d13 is not fully understood. However, it is known that rac Ricinoleic Acid-d13 has anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer properties. It is believed that rac Ricinoleic Acid-d13 works by inhibiting the action of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and oxidative stress. Additionally, rac Ricinoleic Acid-d13 may also work by modulating the expression of certain genes, such as those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
rac Ricinoleic Acid-d13 has been shown to have a number of biochemical and physiological effects. In animal studies, rac Ricinoleic Acid-d13 has been shown to reduce inflammation and oxidative stress, as well as improve lipid metabolism. Additionally, rac Ricinoleic Acid-d13 has been shown to reduce the risk of cardiovascular disease, cancer, and diabetes. rac Ricinoleic Acid-d13 has also been shown to have anti-bacterial and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using rac Ricinoleic Acid-d13 in lab experiments include its availability, stability, and low cost. Additionally, rac Ricinoleic Acid-d13 is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations to using rac Ricinoleic Acid-d13 in lab experiments, such as its relatively low solubility in water and its potential to cause skin irritation.

Future Directions

There are a number of potential future directions for rac Ricinoleic Acid-d13 research. These include further studies on its anti-inflammatory, anti-oxidant, and anti-bacterial properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its effects on lipid metabolism and gene expression. Finally, research could also be conducted on its potential applications in the food industry, such as its use as an emulsifier or preservative.

Synthesis Methods

Rac Ricinoleic Acid-d13 is synthesized from castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The castor oil is extracted by cold pressing the seeds and then purified by fractional distillation. The purified oil is then converted to rac Ricinoleic Acid-d13 using a process known as hydrogenation. This process involves the addition of hydrogen to the oil in the presence of a catalyst, such as nickel, to form rac Ricinoleic Acid-d13.

properties

IUPAC Name

13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuterio-12-hydroxyoctadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHHMMIMDMUBKC-RNLOIIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Ricinoleic Acid-d13

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